![molecular formula C16H13NO2S2 B2902909 Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate CAS No. 315239-25-9](/img/structure/B2902909.png)
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
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Overview
Description
Mechanism of Action
The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is not yet fully understood. However, it is believed that this compound exerts its effects by interacting with specific proteins and enzymes in the body. This interaction leads to the activation or inhibition of specific pathways, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the significant effects of this compound is its ability to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting specific biomolecules in biological systems.
Advantages and Limitations for Lab Experiments
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the use of this compound as a fluorescent probe for detecting specific biomolecules in biological systems is an area that requires further investigation.
Conclusion:
This compound is a chemical compound that has shown promising results in various fields, including medicinal chemistry and bioimaging. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are still many questions to be answered, the potential applications of this compound make it an exciting area of research for the scientific community.
Synthesis Methods
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is synthesized using a specific method that involves the reaction of 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid with methanol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for detecting specific biomolecules in biological systems.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-19-15(18)12-8-6-11(7-9-12)10-20-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOGTICWSMJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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